tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate is a synthetic organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethylsulfonyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is introduced using reagents such as trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery and development.
Material Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The indazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-cyano-3-hydroxy-2,2-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations and applications .
Properties
Molecular Formula |
C14H15F3N2O5S |
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Molecular Weight |
380.34 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(trifluoromethylsulfonyloxy)indazole-1-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5S/c1-8-11-9(19(18-8)12(20)23-13(2,3)4)6-5-7-10(11)24-25(21,22)14(15,16)17/h5-7H,1-4H3 |
InChI Key |
DTQLERCYHSEKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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